

# The Discovery and Development of SHR2554: A Potent and Selective EZH2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of SHR2554, a novel, orally available, and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). SHR2554 has demonstrated significant anti-tumor activity in both preclinical models and clinical trials, particularly in patients with relapsed or refractory mature lymphoid neoplasms.

#### Introduction to EZH2 and Its Role in Cancer

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various malignancies, including lymphomas and solid tumors.[1] By silencing tumor suppressor genes, aberrant EZH2 activity promotes cancer cell proliferation, survival, and dedifferentiation.[2] This has established EZH2 as a compelling therapeutic target in oncology.

SHR2554 was developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd. to selectively target and inhibit the enzymatic activity of both wild-type and mutant forms of EZH2.[3]

## **Preclinical Development of SHR2554**



## **Biochemical and Cellular Activity**

SHR2554 is a potent inhibitor of EZH2, demonstrating strong activity against both the wild-type and mutant forms of the enzyme. Preclinical studies have shown that SHR2554 competitively binds to the S-adenosylmethionine (SAM)-binding pocket of EZH2, effectively blocking its methyltransferase activity.[4] This leads to a dose-dependent reduction in global H3K27me3 levels in cancer cells.[5]

In cellular assays, SHR2554 has been shown to inhibit the proliferation of various lymphoma cell lines, particularly those with EZH2 mutations, and induce cell cycle arrest in the G1 phase. [6][7]

| Parameter                               | Value             | Assay Type               |
|-----------------------------------------|-------------------|--------------------------|
| Wild-Type EZH2 IC50                     | 0.87 nmol/L       | Biochemical Assay        |
| Mutant EZH2 IC50                        | 1.13–16.80 nmol/L | Biochemical Assay        |
| T-cell Lymphoma Cell Line<br>IC50 Range | 0.365 to 3.001 μM | Cell Proliferation Assay |

Table 1: In vitro potency of SHR2554.[4][5]

## In Vivo Efficacy in Xenograft Models

The anti-tumor activity of SHR2554 has been confirmed in in vivo xenograft models of lymphoma.[8] Oral administration of SHR2554 led to significant tumor growth inhibition in mice bearing tumors derived from human lymphoma cell lines.[8] These studies demonstrated a clear dose-response relationship and provided the basis for advancing SHR2554 into clinical development. Combination studies with the HDAC inhibitor chidamide have also shown synergistic anti-proliferative activity in vivo.[6]

#### **Pharmacokinetics**

Preclinical pharmacokinetic studies have indicated that SHR2554 is orally bioavailable. The oxidative metabolism of SHR2554 is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[3] This is a critical consideration for potential drug-drug interactions in the clinical setting.



## **Clinical Development of SHR2554**

The clinical development of SHR2554 has primarily focused on its evaluation in patients with relapsed or refractory mature lymphoid neoplasms. The first-in-human Phase I study (NCT03603951) was a multicenter, dose-escalation, and dose-expansion trial designed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of SHR2554.[9]

#### Phase I Clinical Trial (NCT03603951)

This pivotal study established the safety profile and recommended Phase II dose (RP2D) of SHR2554, and demonstrated its promising anti-tumor activity in a heavily pretreated patient population.[10]

Key Findings from the Phase I Trial:

- Recommended Phase II Dose (RP2D): 350 mg administered orally twice daily (BID).[10]
- Maximum Tolerated Dose (MTD): 350 mg BID, as dose-limiting toxicities were observed at 400 mg BID.[10]
- Efficacy in Peripheral T-cell Lymphoma (PTCL): In a cohort of 28 patients with relapsed or refractory PTCL, SHR2554 demonstrated significant efficacy.[11]
  - Objective Response Rate (ORR): 61% (95% CI, 41-78).[11]
  - Median Duration of Response (DoR): 12.3 months (95% CI, 7.4-not reached).[11]
  - Median Progression-Free Survival (PFS): 11.1 months (95% CI, 5.3-22.0).[11]
  - 12-month Overall Survival (OS) Rate: 92% (95% CI, 72-98).[11]
- Efficacy in Follicular Lymphoma (FL):
  - ORR: 58.5% (95% CI 42.1-73.7).[10]
  - Slightly higher ORR in patients with EZH2 mutations (62.5%) compared to wild-type (55.2%).[10]



Safety Profile: SHR2554 was generally well-tolerated. The most common Grade ≥3
treatment-related adverse events (TRAEs) are summarized in the table below.[10]

| Adverse Event                    | Frequency (Grade ≥3) |
|----------------------------------|----------------------|
| Decreased Platelet Count         | 17.7%                |
| Decreased Neutrophil Count       | 8.8%                 |
| Decreased White Blood Cell Count | 8.0%                 |
| Anemia                           | 6.2%                 |

Table 2: Common Grade ≥3 Treatment-Related Adverse Events with SHR2554 (350 mg BID). [10]

## **Combination Therapy Trial (NCT04407741)**

A Phase I/II study is ongoing to evaluate SHR2554 in combination with SHR-1701, a bifunctional anti-PD-L1/TGF-βRII agent, in patients with advanced solid tumors and B-cell lymphomas. This study aims to explore the potential synergistic effects of combining epigenetic modulation with immunotherapy.

## **Mechanism of Action and Signaling Pathways**

SHR2554 exerts its anti-tumor effects by inhibiting the catalytic activity of EZH2, leading to a reduction in H3K27me3. This epigenetic modification results in the derepression of PRC2 target genes, including tumor suppressors, which in turn can lead to cell cycle arrest, apoptosis, and cellular differentiation.





Click to download full resolution via product page

Caption: EZH2 signaling pathway and the mechanism of action of SHR2554.



## **Experimental Protocols**

The following are representative protocols for key experiments in the preclinical evaluation of an EZH2 inhibitor like SHR2554.

## **EZH2 Biochemical Inhibition Assay**

Objective: To determine the in vitro potency of SHR2554 against the methyltransferase activity of EZH2.

#### Materials:

- Recombinant human PRC2 complex (containing EZH2, EED, SUZ12)
- · Histone H3 peptide substrate
- S-Adenosyl-L-[methyl-3H]-methionine (SAM)
- SHR2554 (or test compound)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA)
- · Scintillation cocktail and counter

#### Procedure:

- Prepare a serial dilution of SHR2554 in DMSO.
- In a 96-well plate, add the assay buffer, recombinant PRC2 enzyme, and the diluted SHR2554.
- Initiate the reaction by adding the Histone H3 peptide substrate and [3H]-SAM.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
- Transfer the reaction mixture to a filter plate to capture the methylated peptide.



- Wash the filter plate to remove unincorporated [3H]-SAM.
- Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
- Calculate the percent inhibition for each concentration of SHR2554 and determine the IC50 value using a suitable curve-fitting software.

## **Cell Proliferation Assay**

Objective: To assess the effect of SHR2554 on the proliferation of cancer cell lines.

#### Materials:

- Lymphoma cell lines (e.g., with wild-type or mutant EZH2)
- · Complete cell culture medium
- SHR2554
- Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue®)
- 96-well cell culture plates

#### Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of SHR2554. Include a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the luminescence or fluorescence using a plate reader.
- Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.





#### Click to download full resolution via product page

Caption: A typical experimental workflow for the development of an EZH2 inhibitor.

#### In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of SHR2554 in a mouse model of lymphoma.

#### Materials:

- Immunocompromised mice (e.g., NOD-SCID)
- Human lymphoma cell line for implantation
- · SHR2554 formulation for oral gavage
- Vehicle control
- Calipers for tumor measurement

#### Procedure:

- Subcutaneously implant the human lymphoma cells into the flank of the immunocompromised mice.
- Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Administer SHR2554 orally at the desired dose and schedule (e.g., 350 mg/kg BID). The control group receives the vehicle.
- Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
- Monitor the body weight and general health of the mice throughout the study.



- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like H3K27me3 levels).
- Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

#### Conclusion

SHR2554 is a potent and selective EZH2 inhibitor that has demonstrated a promising safety and efficacy profile in both preclinical and clinical studies. Its significant anti-tumor activity, particularly in relapsed or refractory peripheral T-cell lymphoma, positions it as a valuable therapeutic option for patients with limited treatment choices. Ongoing and future studies, including combination therapies, will further delineate the role of SHR2554 in the evolving landscape of cancer treatment.





Click to download full resolution via product page

Caption: Logical progression of SHR2554's development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Facebook [cancer.gov]
- 2. pnas.org [pnas.org]
- 3. Study on pharmacokinetic interactions between SHR2554 and itraconazole in healthy subjects: A single-center, open-label phase I trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. SHR2554, an EZH2 inhibitor, in relapsed or refractory mature lymphoid neoplasms: a first-in-human, dose-escalation, dose-expansion, and clinical expansion phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Enhancer of Zeste Homolog 2 Inhibitor SHR2554 in Relapsed or Refractory Peripheral T-cell Lymphoma: Data from the First-in-Human Phase I Study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of SHR2554: A Potent and Selective EZH2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584336#shr2554-ezh2-inhibitor-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com